Tetrahydrofuran-3-sulfonyl chloride

Catalog No.
S865592
CAS No.
1207346-29-9
M.F
C4H7ClO3S
M. Wt
170.607
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydrofuran-3-sulfonyl chloride

CAS Number

1207346-29-9

Product Name

Tetrahydrofuran-3-sulfonyl chloride

IUPAC Name

oxolane-3-sulfonyl chloride

Molecular Formula

C4H7ClO3S

Molecular Weight

170.607

InChI

InChI=1S/C4H7ClO3S/c5-9(6,7)4-1-2-8-3-4/h4H,1-3H2

InChI Key

MVZIUOJNVVIOEY-UHFFFAOYSA-N

SMILES

C1COCC1S(=O)(=O)Cl

Synonyms

Tetrahydrofuran-3-sulfonyl chloride, 97%

Tetrahydrofuran-3-sulfonyl chloride is a type of organoheterocyclic compound . It’s used in the field of organic chemistry, particularly in the synthesis of tetrahydrofuran units . The epoxide opening reaction is largely used in total synthesis for the preparation of tetrahydrofuran units . This process allows control of the stereogenic centers in advance thanks to asymmetric epoxidation reactions, and only needs acid or basic conditions, usually at room temperature, to induce the cyclization step .

Tetrahydrofuran-3-sulfonyl chloride is an organic compound with the molecular formula C₄H₇ClO₃S and a molecular weight of approximately 170.61 g/mol. It is characterized by a tetrahydrofuran ring substituted with a sulfonyl chloride group at the 3-position. This compound is notable for its reactive sulfonyl chloride functional group, which makes it useful in various chemical transformations and applications.

Tetrahydrofuran-3-sulfonyl chloride is classified as harmful if swallowed and can cause severe skin burns and eye damage, indicating its corrosive nature .

As with most chemicals, THSC is likely to have some safety concerns. Due to the presence of the sulfonyl chloride group, it's expected to be:

  • Corrosive: It can cause skin and eye irritation or burns [].
  • Lachrymator: It may irritate the respiratory system and cause tearing [].

  • Nucleophilic Substitution: The compound can react with nucleophiles, such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.
  • Acylation Reactions: It can serve as an acylating agent, introducing sulfonyl groups into various substrates.
  • Hydrolysis: In the presence of water, tetrahydrofuran-3-sulfonyl chloride can hydrolyze to form tetrahydrofuran-3-sulfonic acid.

These reactions highlight its utility in synthetic organic chemistry.

Tetrahydrofuran-3-sulfonyl chloride can be synthesized through various methods:

  • Sulfonation of Tetrahydrofuran: Tetrahydrofuran can be treated with chlorosulfonic acid to introduce the sulfonyl group, followed by chlorination to yield the desired sulfonyl chloride.
  • Direct Chlorination: Using thionyl chloride or phosphorus pentachloride on tetrahydrofuran-3-sulfonic acid can also yield tetrahydrofuran-3-sulfonyl chloride.

These methods leverage the reactivity of tetrahydrofuran and related compounds to produce tetrahydrofuran-3-sulfonyl chloride efficiently.

Tetrahydrofuran-3-sulfonyl chloride has several important applications:

  • Synthetic Intermediates: It serves as a building block in the synthesis of pharmaceuticals and agrochemicals.
  • Reagent in Organic Chemistry: The compound is used for introducing sulfonyl groups into organic molecules, facilitating further transformations.
  • Manufacturing of Polymers: Its reactive nature makes it suitable for use in polymer chemistry.

These applications underscore its significance in both academic research and industrial settings.

Interaction studies involving tetrahydrofuran-3-sulfonyl chloride focus on its reactivity with various nucleophiles. Research indicates that:

  • The compound readily reacts with primary and secondary amines to form corresponding sulfonamides.
  • It also interacts with alcohols to produce sulfonate esters, which can be useful in further synthetic applications.

Such interactions illustrate its versatility as a reagent in organic synthesis.

Tetrahydrofuran-3-sulfonyl chloride shares structural features with several similar compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaFunctional GroupsUnique Features
Tetrahydrofuran-2-sulfonyl chlorideC₄H₇ClO₃SSulfonyl chlorideDifferent position of sulfonyl group (2-position)
Tetrahydrofuran-4-sulfonyl chlorideC₄H₇ClO₃SSulfonyl chlorideDifferent position of sulfonyl group (4-position)
Benzene sulfonyl chlorideC₆H₅ClO₂SSulfonyl chlorideAromatic ring structure; broader applications

The unique positioning of the sulfonyl group in tetrahydrofuran-3-sulfonyl chloride distinguishes it from other similar compounds, affecting its reactivity and potential applications in synthetic chemistry.

XLogP3

0.4

Dates

Modify: 2023-08-15

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